Naphtho[2,3-b]benzofuran-3-ylboronicacid
Description
Contextualization within Fused Heterocyclic Boronic Acids and Their Chemical Significance
Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). They are renowned for their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. nih.gov
Fused heterocyclic boronic acids, such as Naphtho[2,3-b]benzofuran-3-ylboronic acid, are a subclass of boronic acids that incorporate the boronic acid functionality into a polycyclic system containing at least one heteroatom (e.g., oxygen, nitrogen, sulfur). This combination of a rigid, fused ring system and a reactive boronic acid group makes them powerful tools in several areas:
Medicinal Chemistry: The boronic acid moiety can act as a pharmacophore, interacting with biological targets such as enzymes. nih.gov The fused heterocyclic scaffold provides a rigid framework that can be functionalized to optimize binding affinity and selectivity. rsc.org
Materials Science: The extended π-conjugated systems of many fused heterocycles impart desirable photophysical and electronic properties. The introduction of a boronic acid group allows for further modification and tuning of these properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. rsc.org
Organic Synthesis: Fused heterocyclic boronic acids serve as versatile building blocks for the construction of even more complex molecular architectures. sigmaaldrich.com
The stability and generally low toxicity of many boronic acids further enhance their appeal in these applications. nih.gov
The naphthobenzofuran (B12659138) scaffold, the core of Naphtho[2,3-b]benzofuran-3-ylboronic acid, is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. researchgate.neteurjchem.com This fused three-ring system provides a planar and rigid structure that can intercalate with DNA or bind to specific protein pockets.
The biological and material applications of naphthobenzofuran derivatives are diverse and well-documented:
Anticancer and Antimicrobial Agents: Many natural and synthetic naphthofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines and inhibitory effects against a range of microbial pathogens. google.com
Organic Electronics: The extended π-system of the naphthobenzofuran core gives rise to interesting photoluminescent properties, making these compounds candidates for use as emitters or host materials in OLEDs. bloomtechz.com
Enzyme Inhibition: Certain naphthofuran derivatives have been identified as inhibitors of enzymes such as steroid sulfatase, highlighting their potential in the development of novel therapeutics. google.com
The specific isomer, naphtho[2,3-b]benzofuran, provides a unique electronic distribution and steric environment compared to other isomers like naphtho[2,1-b]furan (B1199300) or naphtho[1,2-b]furan, influencing its reactivity and biological interactions. researchgate.netresearchgate.netosi.lv
While specific research on Naphtho[2,3-b]benzofuran-3-ylboronic acid is still emerging, its potential can be inferred from the well-established chemistry of its constituent parts. The presence of the boronic acid at the 3-position offers a reactive handle for a variety of chemical transformations, primarily the Suzuki-Miyaura cross-coupling. This would allow for the introduction of a wide range of substituents at this position, enabling the synthesis of a library of novel naphthobenzofuran derivatives.
Future research on this compound is likely to follow several key trajectories:
Development of Novel Synthetic Methodologies: While general methods for the synthesis of naphthofurans exist, the specific and efficient synthesis of the 3-borylated derivative remains an area for exploration. researchgate.net This could involve direct C-H borylation of the parent naphtho[2,3-b]benzofuran or a multi-step synthesis starting from simpler precursors.
Exploration in Medicinal Chemistry: Leveraging the known biological activities of the naphthobenzofuran scaffold, researchers are likely to use Naphtho[2,3-b]benzofuran-3-ylboronic acid as a starting material to synthesize new compounds with potential anticancer, anti-inflammatory, or antimicrobial properties. The boronic acid itself could also be explored as a warhead for targeted enzyme inhibition.
Application in Materials Science: The combination of the rigid, planar naphthobenzofuran core and the versatile boronic acid group makes this compound a promising candidate for the development of new organic electronic materials. By coupling it with other aromatic systems, researchers could create novel materials with tailored photophysical and charge-transport properties for use in OLEDs, organic photovoltaics, and sensors.
The commercial availability of Naphtho[2,3-b]benzofuran-3-ylboronic acid from various suppliers suggests that it is a compound of interest for research and development, and its full potential is yet to be unlocked. ambeed.comechemi.comalfachemch.com
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,3-b][1]benzofuran-3-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)20-16(13)9-12/h1-9,18-19H |
InChI Key |
DUXKPIWSSPISSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3O2)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Naphtho 2,3 B Benzofuran 3 Ylboronic Acid
Mechanistic Pathways of Boronic Acid-Mediated Transformations
The boronic acid functional group at the 3-position of the naphthobenzofuran (B12659138) core is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Understanding the mechanistic details of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.
Elucidation of Transmetalation Processes in Cross-Coupling Reactions
The key step in Suzuki-Miyaura coupling is the transmetalation of the organic group from the boron atom to the palladium center. researchgate.net This process is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. The boronic acid, or more accurately the derived boronate species, then reacts with this intermediate.
The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. researchgate.net This boronate then undergoes transmetalation with the Ar-Pd(II)-X complex. Two primary pathways for this transmetalation have been proposed: the "boronate pathway," where the boronate directly displaces the halide on the palladium complex, and the "oxide pathway," where a Pd-OH species is formed first, which then reacts with the boronic acid. The operative pathway can be influenced by the specific reaction conditions, including the nature of the base and solvent.
Role of the Boronic Acid Moiety in Catalytic Cycles
The boronic acid moiety is central to the catalytic cycle of cross-coupling reactions. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the boronic acid, activated by a base, enters the cycle. The transmetalation step, as discussed, transfers the naphthobenzofuranyl group to the palladium center, forming a diorganopalladium(II) complex. Subsequent reductive elimination from this complex yields the final cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The stability and reactivity of the boronic acid are critical; it must be stable enough to persist under the reaction conditions yet reactive enough to undergo efficient transmetalation.
Reactivity Studies of the Fused Naphthobenzofuran System
The fused aromatic system of naphtho[2,3-b]benzofuran possesses its own distinct reactivity patterns, which are influenced by the electronic properties of the fused rings and the presence of the boronic acid substituent.
Patterns of Electrophilic and Nucleophilic Substitution
The electron-rich nature of the furan (B31954) ring generally directs electrophilic substitution to the C2 and C3 positions. In benzofuran (B130515), electrophilic attack is often favored at the C2 position due to the stability of the resulting cationic intermediate, which can be stabilized by resonance involving the benzene (B151609) ring. guidechem.com However, theoretical calculations on benzofuran have suggested that the C3 position has a higher electron density, which could favor electrophilic attack under certain conditions. sigmaaldrich.com For the larger, more complex naphtho[2,3-b]benzofuran system, the regioselectivity of electrophilic substitution is expected to be influenced by the electronic contributions of both the naphthalene (B1677914) and benzofuran moieties. The presence of the boronic acid group at C3 will further direct incoming electrophiles, likely to other positions on the fused ring system.
Nucleophilic aromatic substitution on the naphthobenzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system. In the case of Naphtho[2,3-b]benzofuran-3-ylboronic acid, the boronic acid group is not a strong electron-withdrawing group, so nucleophilic substitution on the carbocyclic rings would likely require harsh conditions or the presence of other activating substituents. A proposed mechanism for the formation of 9-methoxynaphtho[1,2-b]benzofuran involves a nucleophilic aromatic substitution where a nitro group acts as an activator and a leaving group. nih.gov
Oxidative and Reductive Transformation Pathways of Naphthofuran Derivatives
The oxidative stability of boronic acids is a significant consideration, especially in biological applications. Phenylboronic acid and its esters can be oxidized by reactive oxygen species. cymitquimica.com The oxidative stability of Naphtho[2,3-b]benzofuran-3-ylboronic acid would be influenced by the electron density of the fused aromatic system. Electron-donating groups on the ring system could potentially increase its susceptibility to oxidation.
The reduction of the naphthobenzofuran core can also be achieved. For instance, 3-substituted-2-phenylbenzo[b]furans can undergo palladium-catalyzed hydrogenation to yield the corresponding 2,3-dihydrobenzo[b]furans. google.com The specific conditions required for the reduction of Naphtho[2,3-b]benzofuran-3-ylboronic acid would depend on the desired outcome, whether it is the reduction of the furan ring or the boronic acid group itself.
Influence of Substituents, Solvents, and Ligands on Reaction Outcomes
The outcome of chemical transformations involving Naphtho[2,3-b]benzofuran-3-ylboronic acid is highly dependent on the interplay of various factors, including substituents on the aromatic framework, the solvent system employed, and the ligands coordinated to the metal catalyst in cross-coupling reactions.
Substituents on the naphthobenzofuran ring can significantly impact the electronic properties of the molecule, thereby influencing its reactivity. Electron-donating groups can increase the nucleophilicity of the ring system, potentially facilitating electrophilic substitution and altering the rate and efficiency of cross-coupling reactions. Conversely, electron-withdrawing groups can decrease the electron density, affecting the transmetalation step in Suzuki-Miyaura couplings. The steric hindrance of substituents can also play a crucial role, particularly in directing the regioselectivity of reactions. mdpi.com
The choice of solvent is critical in boronic acid-mediated reactions. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions to dissolve both the organic substrates and the inorganic base. researchgate.net The polarity of the solvent can influence the rate of reaction and the solubility of the catalyst and reagents.
In transition metal-catalyzed reactions, ligands play a pivotal role in stabilizing the metal center and modulating its reactivity. The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can affect the rate of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and promote reductive elimination. The selection of the optimal ligand is often crucial for achieving high yields and selectivity in cross-coupling reactions.
Below are interactive data tables summarizing the influence of these factors on related reactions, which can provide insights into the expected behavior of Naphtho[2,3-b]benzofuran-3-ylboronic acid.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids This table is based on data for general Suzuki-Miyaura reactions and serves as a predictive model for Naphtho[2,3-b]benzofuran-3-ylboronic acid.
| Entry | Aryl Bromide | Arylboronic Acid | Base | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | Pd(II) complex | Good | researchgate.net |
| 2 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | Pd(II) complex | 92 | |
| 3 | Bromobenzene | Phenylboronic acid | KOH | H₂O/2-propanol | NHC-Pd(II) complex | 95 |
Table 2: Influence of Ligands on Suzuki-Miyaura Cross-Coupling Reactions This table illustrates the general effect of ligands on Suzuki-Miyaura reactions and can be extrapolated to reactions involving Naphtho[2,3-b]benzofuran-3-ylboronic acid.
| Entry | Electrophile | Nucleophile | Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium 3-methylphenyltrifluoroborate | RuPhos | Pd₂(dba)₃ / Cs₂CO₃ | 83 | |
| 2 | Aryl Halide | Alkylboronic Ester | AntPhos | - | Good | |
| 3 | Ethyl benzo[h]quinoline-10-carboxylate | Arylboronic acid | PCy₃ | Ni(COD)₂ / t-BuOK | Good |
Table 3: Regioselectivity in Electrophilic Substitution of Benzofuran Analogs This table provides insights into the potential regioselectivity of electrophilic reactions on the Naphtho[2,3-b]benzofuran core.
| Substrate | Reaction | Major Product | Reference |
|---|---|---|---|
| Benzofuran | Nitration/Formylation | 2-Substituted | guidechem.com |
| Indole | Nitration/Formylation | 3-Substituted | guidechem.com |
| Benzofuran | Calculated Electron Density | Higher at C3 | sigmaaldrich.com |
Advanced Spectroscopic and Analytical Characterization of Naphtho 2,3 B Benzofuran 3 Ylboronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Naphtho[2,3-b]benzofuran-3-ylboronic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the complex ring system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal detailed information about the electronic environment of the hydrogen atoms. The aromatic protons on the naphthobenzofuran (B12659138) skeleton would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. oregonstate.eduwisc.edulibretexts.org The exact chemical shifts and splitting patterns (doublets, triplets, or multiplets) would depend on the specific position of each proton and its coupling to adjacent protons. The proton of the boronic acid, B(OH)₂, is expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Given the molecule's asymmetry, 16 distinct signals would be anticipated. The carbons of the aromatic rings are expected to resonate in the approximate range of δ 110–160 ppm. oregonstate.edulibretexts.orgwisc.eduucl.ac.uklibretexts.org The carbon atom directly bonded to the boron atom would likely exhibit a unique chemical shift, influenced by the electronegativity and electronic effects of the boronic acid group. Quaternary carbons, those without attached protons, would typically show weaker signals. oregonstate.edu
Table 1: Expected 1D NMR Data for Naphtho[2,3-b]benzofuran-3-ylboronic Acid
| Analysis Type | Expected Observations | Information Gained |
| ¹H NMR | Signals in the δ 7.0-9.0 ppm region with complex splitting. A broad singlet for the B(OH)₂ protons. | Confirms the presence of aromatic protons and the boronic acid functional group. Coupling patterns reveal proton-proton proximity. |
| ¹³C NMR | Approximately 16 signals in the δ 110-160 ppm range for the aromatic carbons. A distinct signal for the carbon attached to boron. | Confirms the number of unique carbon atoms and the presence of the fused aromatic backbone. |
To unambiguously assign the signals from the 1D spectra, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the same spin system, which is crucial for tracing the connectivity of the protons around the aromatic rings. photobiology.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to its attached carbon. photobiology.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in connecting the different fragments of the molecule and confirming the positions of substituents and the fusion of the rings. photobiology.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would be particularly useful for confirming the three-dimensional structure and the relative orientation of protons across the fused ring system. photobiology.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Naphtho[2,3-b]benzofuran-3-ylboronic acid, with a molecular formula of C₁₆H₁₁BO₃, HRMS would be used to verify its exact mass. The calculated monoisotopic mass is approximately 262.0747 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
Table 2: Expected HRMS Data for Naphtho[2,3-b]benzofuran-3-ylboronic Acid
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₆H₁₁BO₃ | Proposed elemental composition. |
| Calculated Exact Mass | ~262.0747 g/mol | Theoretical monoisotopic mass. |
| Experimental HRMS | Value matching calculated mass ± 5 ppm | Unambiguous confirmation of the molecular formula. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The FT-IR spectrum of Naphtho[2,3-b]benzofuran-3-ylboronic acid would be expected to display several characteristic absorption bands.
O-H Stretching: A broad absorption band in the region of 3200–3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the boronic acid group. researchgate.netusda.gov
C-H Stretching: Aromatic C-H stretching vibrations would appear as sharp peaks just above 3000 cm⁻¹. uomustansiriyah.edu.iq
B-O Stretching: An intense, characteristic stretching vibration for the B-O single bond is expected around 1350-1420 cm⁻¹. researchgate.netresearchgate.net
C=C Stretching: Aromatic C=C bond stretching vibrations would be observed in the 1450–1600 cm⁻¹ region. researchgate.net
C-O-C Stretching: The asymmetric stretching of the aryl ether (C-O-C) linkage within the benzofuran (B130515) core would produce a strong band, typically in the 1200–1250 cm⁻¹ range. spectroscopyonline.comrockymountainlabs.com
Table 3: Expected FT-IR Absorption Bands for Naphtho[2,3-b]benzofuran-3-ylboronic Acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (broad) | 3200 - 3600 | Boronic acid (-B(OH)₂) |
| Aromatic C-H Stretch | > 3000 | Aromatic Rings |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Rings |
| B-O Stretch | 1350 - 1420 | Boronic acid |
| Aryl C-O-C Stretch | 1200 - 1250 | Benzofuran ether linkage |
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical properties of Naphtho[2,3-b]benzofuran-3-ylboronic acid are determined by its electronic structure, specifically the extended π-conjugated system of the naphthobenzofuran core.
Electronic Absorption (UV-Visible) Spectroscopy: The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, likely between 250 and 400 nm. shimadzu.comnih.gov The large, fused aromatic system acts as a chromophore, and the absorption bands would correspond to π→π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) are influenced by the size of the conjugated system; larger systems tend to absorb at longer wavelengths. shimadzu.comvscht.cz
Emission (Fluorescence) Spectroscopy: Many benzofuran derivatives and extended aromatic systems are known to be fluorescent. photobiology.comacs.orgnih.govnih.govacs.org Upon excitation at an appropriate wavelength (one of its absorption maxima), Naphtho[2,3-b]benzofuran-3-ylboronic acid is expected to exhibit fluorescence, likely emitting in the near-UV or blue region of the visible spectrum. The fluorescence quantum yield and lifetime would be key parameters in characterizing its efficiency as a light-emitter.
Table 4: Expected Optical Properties for Naphtho[2,3-b]benzofuran-3-ylboronic Acid
| Spectroscopy Type | Expected Observation | Derived Information |
| UV-Visible Absorption | Strong absorption bands in the 250-400 nm range. | Characterization of the π-conjugated system and its electronic transitions. |
| Fluorescence Emission | Emission in the near-UV or visible region upon excitation. | Confirms emissive properties, potential for applications in organic electronics or as a fluorescent probe. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides valuable information about the conjugated π-electron system of the molecule.
For naphthobenzofuran derivatives, the UV-Vis absorption spectra are expected to exhibit multiple bands corresponding to π-π* transitions within the aromatic core. The extended conjugation of the naphtho[2,3-b]benzofuran system typically results in absorption maxima at longer wavelengths. For instance, the parent compound, benzo[b]naphtho[2,3-d]furan (B1265505), displays characteristic absorption bands. nih.gov Theoretical studies on related benzofuran derivatives have shown that substitutions on the aromatic rings can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. scirp.org The presence of an electron-donating group, for example, tends to cause a bathochromic shift in the absorption wavelengths. scirp.org
Table 1: Expected UV-Vis Absorption Characteristics of Naphtho[2,3-b]benzofuran Derivatives
| Compound Type | Expected Absorption Region (nm) | Electronic Transition |
| Naphthobenzofuran Core | 280 - 400 | π-π |
| Substituted Benzofurans | 280 - 400 | π-π |
This table is based on data from related benzofuran and naphthobenzofuran derivatives and represents expected values.
Photoluminescence (PL) and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy are powerful tools for investigating the emissive properties of molecules after they have been excited by absorbing light. These techniques provide information about the excited state dynamics and the efficiency of light emission.
Phosphole-fused π-conjugated acenes, which share structural similarities with naphthobenzofurans, are known to exhibit photoluminescence in solution. beilstein-journals.org The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, the introduction of a phosphole moiety into a binaphthyl system can lead to fluorescent derivatives. beilstein-journals.org Similarly, the parent benzo[b]naphtho[2,3-d]furan scaffold is known to exhibit luminescence. nih.gov
The boronic acid group on the Naphtho[2,3-b]benzofuran-3-ylboronic acid molecule may influence its photoluminescent properties. While specific emission data for the title compound is not detailed in the provided search results, it is reasonable to predict that it will exhibit fluorescence, a common characteristic of extended aromatic systems. The emission wavelength and quantum yield would be key parameters to determine experimentally to fully characterize its photophysical behavior.
Table 2: Expected Photoluminescence Properties of Naphtho[2,3-b]benzofuran Derivatives
| Compound Type | Expected Emission | Potential Application |
| Phosphole-fused Acenes | Photoluminescent in solution | Organic Light-Emitting Diodes (OLEDs) |
| Naphthobenzofuran Core | Luminescent | Fluorescent probes |
This table is based on data from related fluorescent heterocyclic compounds.
X-ray Diffraction (XRD) for Solid-State Structure and Packing Analysis
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucmerced.edu This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a material. nih.gov
While a crystal structure for Naphtho[2,3-b]benzofuran-3-ylboronic acid is not available in the provided results, the crystal structure of a related derivative, 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione, has been reported. olemiss.edu The analysis of this derivative revealed a monoclinic crystal system. olemiss.edu Such studies on related compounds are invaluable as they provide a model for the expected structural features of the naphtho[2,3-b]benzofuran core, including the planarity of the fused ring system and the potential for π-π stacking interactions in the solid state. beilstein-journals.org For example, the X-ray analysis of a benzo[f]naphtho[2,3-b]phosphoindole showed an almost planar pentacyclic ring system and π-π stacking with a distance of approximately 3.427 Å. beilstein-journals.org
Table 3: Crystallographic Data for a Naphtho[2,3-b]benzofuran Derivative
| Parameter | Value (for 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione) |
| Crystal System | Monoclinic |
| Space Group | Pc (no. 7) |
| a (Å) | 3.7133(1) |
| b (Å) | 9.7214(4) |
| c (Å) | 15.5765(6) |
| β (°) | 96.121(2) |
| Volume (ų) | 559.08(3) |
| Z | 2 |
Data from the crystal structure of 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione. olemiss.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds.
The analysis of boronic acids by GC-MS can be challenging due to their low volatility and potential for thermal degradation. chromatographyonline.com Often, a derivatization step is required to convert the boronic acid into a more volatile and thermally stable derivative. nih.govchromforum.org For example, boronic acids can be derivatized with pinacol (B44631) to form a boronate ester, which is more amenable to GC-MS analysis. chromatographyonline.com This approach has been successfully used for the low-level analysis of boronic acid impurities in pharmaceutical substances. chromatographyonline.com
For Naphtho[2,3-b]benzofuran-3-ylboronic acid, a similar derivatization strategy would likely be necessary for successful GC-MS analysis. The resulting mass spectrum would provide a unique fragmentation pattern, allowing for the confirmation of the molecular structure and the identification of any impurities. The development of a robust GC-MS method would be crucial for quality control and reaction monitoring during the synthesis of this compound.
Table 4: General GC-MS Parameters for Boronic Acid Analysis
| Parameter | Typical Condition |
| Derivatization Agent | Pinacol, Triethanolamine |
| Column | DB-5 or equivalent |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |
This table presents general conditions for the GC-MS analysis of boronic acids and their derivatives.
Electrochemical Characterization for Redox Properties
Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a compound, providing information about its ability to accept or donate electrons. These properties are particularly relevant for applications in organic electronics and sensor technology.
The electrochemical behavior of naphthobenzofuran derivatives is expected to be influenced by the extended π-conjugated system. Studies on related benzofuran derivatives have shown that these compounds can undergo electrochemical oxidation. researchgate.net The oxidation and reduction potentials are dependent on the specific molecular structure, including the nature and position of any substituents.
While specific electrochemical data for Naphtho[2,3-b]benzofuran-3-ylboronic acid is not present in the search results, it is anticipated that the compound would exhibit redox activity. The boronic acid moiety could potentially influence the electrochemical behavior. A detailed electrochemical study would be necessary to determine the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting radical ions.
Computational and Theoretical Studies on Naphtho 2,3 B Benzofuran 3 Ylboronic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For Naphtho[2,3-b]benzofuran-3-ylboronic acid, DFT calculations can elucidate key parameters that govern its behavior in various applications.
DFT calculations are instrumental in determining the spatial distribution and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic conductivity and stability of a molecule. A smaller gap generally implies higher reactivity and better charge transport properties, which are desirable for organic semiconductors.
In studies of related benzofuran (B130515) derivatives, such as 1-benzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these electronic properties. researchgate.net Similar calculations for Naphtho[2,3-b]benzofuran-3-ylboronic acid would involve optimizing its ground-state geometry and then computing the energies of the HOMO and LUMO. The extended π-system of the naphthobenzofuran (B12659138) core is expected to lead to a relatively small HOMO-LUMO gap compared to simpler benzofurans.
The charge distribution within the molecule can also be predicted using methods like Natural Bond Orbital (NBO) analysis. This provides insights into the polarity of different bonds and the reactivity of various atomic sites. For instance, the boron atom of the boronic acid group is expected to have a significant positive charge, making it an electrophilic center, while the oxygen atoms will be nucleophilic.
Below is a representative table of HOMO-LUMO gaps for related benzofuran compounds, illustrating the type of data obtained from DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-benzofuran-2-carboxylic acid | -6.8 | -1.5 | 5.3 |
| 1-benzofuran-3-carboxylic acid | -7.0 | -1.8 | 5.2 |
| Dehydro-δ-viniferin | -5.9 | -2.1 | 3.8 |
This table is illustrative and based on data for related compounds. The values for Naphtho[2,3-b]benzofuran-3-ylboronic acid would require specific calculations.
In the context of organic semiconductors, the efficiency of charge transport between adjacent molecules is quantified by the transfer integral (also known as electronic coupling). DFT calculations can be used to estimate these integrals for pairs of molecules in various spatial arrangements. A larger transfer integral facilitates more efficient charge hopping, leading to higher charge carrier mobility.
For a material based on Naphtho[2,3-b]benzofuran-3-ylboronic acid, DFT would be used to calculate the transfer integrals for both holes (HOMO-HOMO coupling) and electrons (LUMO-LUMO coupling) in a dimer configuration. The outcomes of these calculations are highly dependent on the intermolecular distance and orientation, which can be informed by molecular dynamics simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational flexibility and intermolecular packing in condensed phases. nrel.govliverpool.ac.uk For Naphtho[2,3-b]benzofuran-3-ylboronic acid, MD simulations can reveal how the molecule behaves in solution or in a solid-state assembly.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules. For Naphtho[2,3-b]benzofuran-3-ylboronic acid, these methods can provide valuable information for its characterization.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated vibrational spectrum with experimental data (e.g., from FT-IR spectroscopy), one can confirm the molecular structure and assign specific spectral peaks to the vibrations of particular functional groups, such as the O-H and B-O stretches of the boronic acid moiety.
Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org For Naphtho[2,3-b]benzofuran-3-ylboronic acid, the extensive conjugation is expected to result in strong absorption bands in the UV or visible region. TD-DFT can help in assigning these bands to specific electronic transitions, such as π-π* transitions within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT. These theoretical predictions can be a powerful aid in the interpretation of experimental NMR spectra, helping to assign peaks and confirm the connectivity of the molecule.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For Naphtho[2,3-b]benzofuran-3-ylboronic acid, this could involve studying its synthesis or its participation in further chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.
By mapping the potential energy surface of a reaction, computational models can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, theoretical studies on arylboronic acid-catalyzed amidation reactions have elucidated the role of key intermediates and the rate-determining steps. rsc.org Similarly, the mechanism of protodeboronation, a common side reaction for arylboronic acids, has been investigated using computational methods. acs.org
In Silico Screening and Design of Novel Naphthobenzofuran Derivatives
The insights gained from computational studies on the parent molecule, Naphtho[2,3-b]benzofuran-3-ylboronic acid, can be leveraged for the in silico design of new derivatives with enhanced properties. By systematically modifying the core structure with different functional groups, it is possible to create a virtual library of candidate molecules.
Computational methods can then be used to rapidly screen this library for promising candidates. For example, if the goal is to develop a new organic semiconductor, DFT calculations could be used to predict the HOMO-LUMO gaps and transfer integrals for each derivative. If the aim is to design a new drug candidate, molecular docking simulations could predict the binding affinity of the derivatives to a target protein. acs.org This in silico screening approach can significantly accelerate the discovery process by prioritizing the most promising molecules for experimental synthesis and testing.
Applications of Naphtho 2,3 B Benzofuran 3 Ylboronic Acid in Advanced Materials Science
Organic Semiconductors and Electronic Materials Development
The development of novel organic semiconductors is a cornerstone of modern materials science, aiming to create flexible, lightweight, and cost-effective electronic devices. The naphthobenzofuran (B12659138) core is a promising scaffold for these materials due to its extended π-system, which facilitates charge transport—a critical property for semiconductor performance.
Naphthobenzofuran Derivatives in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, including flexible displays, sensors, and RFID tags. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. Naphthobenzofuran derivatives are attractive for this purpose due to their rigid and planar molecular structure, which can promote the intermolecular π-π stacking necessary for efficient charge transport.
While direct studies on Naphtho[2,3-b]benzofuran-3-ylboronic acid in OFETs are not extensively documented, research on analogous fused-ring systems suggests its potential. The planarity of the naphthobenzofuran skeleton, similar to that observed in related phosphoindole derivatives, is a key attribute for achieving high charge mobility. beilstein-journals.orgbeilstein-journals.org The boronic acid group allows for further functionalization through Suzuki-Miyaura coupling, enabling the synthesis of larger, more complex molecules with tailored electronic properties suitable for OFET applications. nih.govfrontierspecialtychemicals.com The general synthetic utility of boronic acids makes them invaluable intermediates for creating bespoke organic semiconductors. nih.gov
Role in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for achieving 100% internal quantum efficiency in Organic Light-Emitting Diodes (OLEDs) without using expensive noble metals. TADF materials rely on a small energy gap between their singlet and triplet excited states (ΔEST), which allows for the harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC). nih.gov
Boron-containing compounds have emerged as exceptional building blocks for TADF emitters. For instance, asymmetric TADF emitters incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor unit have demonstrated remarkable performance in highly efficient blue-emitting OLEDs. researchgate.net These complex molecules showcase how a boron atom integrated into a large, fused aromatic system can lead to the desired electronic properties for TADF. The OBA-based emitters exhibit high photoluminescent quantum yields (PLQY) and fast RISC rates, leading to high external quantum efficiencies (EQE) in fabricated devices. researchgate.net
Given these precedents, Naphtho[2,3-b]benzofuran-3-ylboronic acid is a promising precursor for novel TADF emitters. Its naphthobenzofuran core can act as a donor or acceptor unit, and the boronic acid functional group provides a reactive site for coupling with other aromatic systems to create sophisticated donor-acceptor (D-A) structures essential for efficient TADF. bloomtechz.com
Table 1: Performance of Advanced Boron-Containing TADF Emitters
This table summarizes the performance of exemplary asymmetric TADF emitters based on the OBA acceptor, highlighting the potential of boron-containing fused systems in OLEDs.
| Emitter | Max. EQE (%) | Emitting Color | CIE Coordinates | Ref. |
| OBA-O | 17.8% | Deep-Blue | (0.17, 0.17) | researchgate.net |
| OBA-BrO | 22.5% | Bluish-Green | Not Specified | researchgate.net |
Optoelectronic Materials for Display Technologies
Optoelectronic materials are at the heart of modern display technologies, converting electrical signals into light. The unique photophysical properties of naphthobenzofuran derivatives make them suitable for a range of optoelectronic applications.
Integration into Organic Light-Emitting Diodes (OLEDs)
Beyond TADF, naphthobenzofuran boronic acid isomers are directly utilized as key intermediates in the synthesis of materials for OLEDs. bloomtechz.com Specifically, isomers such as B-Benzo[b]naphtho[2,3-d]furan-1-ylboronic acid are commercially marketed as OLED intermediates, underscoring the importance of this chemical family in the display industry. sunfinelabs.com These compounds serve as building blocks for creating the emissive layer, host, or charge-transport materials within the OLED stack. The boronic acid group's versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling is crucial for constructing the complex molecular architectures required for high-performance OLEDs. nih.govnih.gov
Development of Photosensitizers and Laser Dyes
The extended π-conjugation of the naphthobenzofuran scaffold often imparts strong absorption and emission properties, making its derivatives candidates for use as photosensitizers and laser dyes. Research into related phosphorus-containing analogues, such as benzo[f]naphtho[2,3-b]phosphoindoles, has shown that these molecules exhibit significant photoluminescence in solution. beilstein-journals.orgbeilstein-journals.org The fluorescence properties can be tuned by chemical modification of the core structure. beilstein-journals.org This suggests that Naphtho[2,3-b]benzofuran-3-ylboronic acid could be a precursor for synthesizing new dyes. The boronic acid handle allows for the attachment of various functional groups to fine-tune the photophysical properties, such as absorption wavelength, emission wavelength, and quantum yield, to meet the specific requirements of photosensitizers or laser applications.
Table 2: Photophysical Properties of a Related Benzo[f]naphtho[2,3-b]phosphoindole Derivative
This table shows the optical properties of a parent phosphole-fused acene, demonstrating the inherent fluorescence of this class of large, fused-ring systems.
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Ref. |
| Parent Benzo[f]naphtho[2,3-b]phosphoindole | 362 | 413 | 0.11 | beilstein-journals.org |
Polymer Science and Functional Material Design
In polymer science, the design of functional materials with specific electronic, optical, or mechanical properties is a primary goal. The rigidity and defined geometry of the naphthobenzofuran unit make it an excellent component for creating well-defined polymer structures.
Naphtho[2,3-b]benzofuran-3-ylboronic acid is ideally suited as a monomer for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, a cornerstone of modern polymer chemistry, utilizes boronic acids to form new C-C bonds with high efficiency and functional group tolerance. frontierspecialtychemicals.comprinceton.edu By polymerizing this boronic acid with a di-halogenated comonomer, chemists can create polymers incorporating the naphthobenzofuran moiety directly into the polymer backbone.
Incorporation into Polymer Architectures for Property Modulation
The integration of Naphtho[2,3-b]benzofuran-3-ylboronic acid into polymer chains presents a compelling strategy for modulating the properties of the resulting materials. Boronic acid-functionalized polymers are of significant interest due to their unique responsive behaviors and potential in a variety of applications. rsc.orgnih.gov The Naphtho[2,3-b]benzofuran moiety, with its inherent thermal stability and specific electronic characteristics, can impart desirable attributes to polymer backbones.
Research into polymers containing benzofuran (B130515) structures has demonstrated their potential for creating materials with high thermal stability. For instance, copoly(ester-amide)s incorporating benzofuro-benzofuran structures have been synthesized and shown to possess excellent thermal stabilities, with 10% weight loss occurring at temperatures above 295°C. researchgate.net The incorporation of the rigid and planar Naphtho[2,3-b]benzofuran unit into polymer chains would likely enhance their thermal properties and mechanical strength due to increased intermolecular π-π stacking interactions.
The boronic acid group of Naphtho[2,3-b]benzofuran-3-ylboronic acid is particularly significant as it can undergo various chemical transformations. It can participate in polymerization reactions, such as Suzuki coupling, to form carbon-carbon bonds and create conjugated polymers. These polymers are of interest for applications in organic electronics. Furthermore, the boronic acid moiety can form dynamic covalent bonds with diols, leading to the formation of self-healing hydrogels and responsive materials. nih.gov The synthesis of boronic acid-containing monomers and their subsequent polymerization is a well-established field, providing a variety of methods for incorporating Naphtho[2,3-b]benzofuran-3-ylboronic acid into different polymer architectures. rsc.org
The properties of polymers incorporating this compound can be tailored by controlling the polymer's molecular weight, architecture (e.g., linear, branched, or cross-linked), and the specific comonomers used. The table below summarizes the potential effects of incorporating Naphtho[2,3-b]benzofuran-3-ylboronic acid into polymers.
| Property | Potential Modulation by Naphtho[2,3-b]benzofuran-3-ylboronic Acid |
| Thermal Stability | Increased due to the rigid naphthobenzofuran core. |
| Mechanical Strength | Enhanced through π-π stacking interactions of the aromatic systems. |
| Electronic Properties | Introduction of π-conjugation, potentially leading to semiconducting or light-emitting properties. |
| Responsiveness | The boronic acid group can impart pH and saccharide sensitivity. |
| Processability | The solubility and processability can be tuned by the choice of comonomers and polymer architecture. |
Advanced Pore Transport Materials Development
Porous organic polymers (POPs) are a class of materials characterized by their high surface areas, tunable porosities, and robust chemical and thermal stabilities. rsc.orgrsc.org These properties make them highly suitable for applications such as gas storage and separation, catalysis, and sensing. The unique structure of Naphtho[2,3-b]benzofuran-3-ylboronic acid makes it a promising candidate for the construction of advanced POPs.
The rigid and planar geometry of the naphthobenzofuran unit can facilitate the formation of well-defined porous structures with high internal surface areas. The boronic acid functionality allows for the formation of covalent organic frameworks (COFs) through self-condensation or co-condensation with other polyfunctional monomers. COFs are a subclass of POPs with crystalline, ordered pore structures, which is highly advantageous for selective transport of ions and molecules. The development of nanofibrous POPs has also shown promise for enhancing processability and surface contact. nih.gov
The aromatic nature of the Naphtho[2,3-b]benzofuran scaffold can contribute to strong interactions with guest molecules through π-π stacking, which can be beneficial for selective adsorption and separation processes. Aromatic furan (B31954) skeletons, in general, have been noted for their potential in creating advanced pore transport materials.
The potential advantages of using Naphtho[2,3-b]benzofuran-3-ylboronic acid in the development of pore transport materials are summarized in the following table:
| Feature | Advantage for Pore Transport Materials |
| Rigid Planar Structure | Leads to the formation of well-defined and permanent porosity. |
| Boronic Acid Group | Enables the synthesis of crystalline Covalent Organic Frameworks (COFs) with ordered pore structures. |
| Extended π-Conjugation | Enhances interactions with aromatic guest molecules for selective separations. |
| Chemical and Thermal Stability | Results in robust materials that can withstand harsh operating conditions. |
While direct synthesis of POPs from Naphtho[2,3-b]benzofuran-3-ylboronic acid has not been extensively reported, the principles of POP and COF chemistry strongly suggest its suitability as a monomer for creating novel porous materials with tailored pore sizes and functionalities.
Photo-chromic Materials Based on Benzofuran Scaffolds
Photochromic materials, which undergo a reversible change in color upon exposure to light, have garnered significant attention for their applications in optical switches, data storage, and smart windows. The benzofuran scaffold has been explored as a core component in the design of novel photochromic molecules.
A study on the synthesis and photochromic properties of benzofuran-phenanthrene and benzofuran-pyrene hybrids demonstrated that the annulation of a benzofuran ring to a polycyclic aromatic hydrocarbon can significantly influence the photophysical properties of the resulting molecule. rsc.orgresearchgate.net These hybrids were synthesized through an iron(III) chloride mediated condensation reaction. rsc.org The study revealed that benzofuran annulation led to a bathochromic (red) shift in the absorption and emission spectra, indicating a modification of the electronic structure and energy levels of the chromophore. rsc.org
Naphtho[2,3-b]benzofuran-3-ylboronic acid possesses an extended π-conjugated system that is even larger than the hybrids studied. This extensive conjugation is expected to result in absorption in the UV-visible region. The boronic acid group offers a reactive handle to further functionalize the molecule, for instance, by coupling it to other photoactive units or incorporating it into a polymer matrix. The photochemical synthesis of naphthobenzofuran derivatives has also been reported, highlighting the accessibility of these structures. osi.lv
The potential for photo-induced transformations in molecules containing a naphthobenzofuran core, possibly involving reversible ring-opening or isomerization reactions, makes Naphtho[2,3-b]benzofuran-3-ylboronic acid an intriguing candidate for the development of new photochromic systems. The key photophysical properties that could be expected from materials based on this compound are outlined below.
| Photophysical Property | Expected Influence of Naphtho[2,3-b]benzofuran Scaffold |
| Absorption Spectrum | Absorption in the UV-visible range due to the extended π-system. |
| Emission Spectrum | Potential for fluorescence, tunable by substitution on the aromatic core. |
| Photochromism | Possibility of reversible color change upon light irradiation, depending on the overall molecular design. |
| Quantum Yield | The efficiency of the photochemical process could be influenced by the rigidity and electronic nature of the naphthobenzofuran unit. |
Further research into the photochemical behavior of derivatives of Naphtho[2,3-b]benzofuran-3-ylboronic acid is warranted to fully explore their potential in the field of photochromic materials.
Role of Naphtho 2,3 B Benzofuran 3 Ylboronic Acid in Complex Organic Synthesis and Medicinal Chemistry Research
Versatility as a Building Block for Synthesis of Complex Organic Molecules
The primary role of Naphtho[2,3-b]benzofuran-3-ylboronic acid in organic synthesis stems from its function as a sophisticated building block. The boronic acid group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon (C-C) bonds. nih.govnih.gov This palladium-catalyzed reaction is one of the most robust and widely used transformations in modern chemistry, valued for its mild reaction conditions and high tolerance of various functional groups. dntb.gov.uamdpi.com
Synthesis of Naphthobenzofuran-Containing Pharmaceutical Precursors and Intermediates
The structural framework of naphthobenzofuran (B12659138) is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Consequently, derivatives of this structure are actively explored in drug discovery. Naphtho[2,3-b]benzofuran-3-ylboronic acid serves as a key pharmaceutical intermediate for the synthesis of these derivatives. alfachemch.com
The application of naphthofuran derivatives spans a wide range of therapeutic areas, with research highlighting their potential in the preparation of drugs with antibacterial, anti-tumor, and antiviral activities. researchgate.netbloomtechz.com The synthesis of these potential drug candidates often involves modifying the core naphthobenzofuran structure. Naphtho[2,3-b]benzofuran-3-ylboronic acid is an ideal starting point for such modifications, allowing for the strategic addition of other molecular fragments to fine-tune the pharmacological properties of the final compound. alfachemch.com
The utility of Naphtho[2,3-b]benzofuran-3-ylboronic acid extends beyond pharmaceuticals into the realms of agrochemicals and material science. The Suzuki-Miyaura coupling, for which this boronic acid is a prime substrate, is a cornerstone reaction in the synthesis of new agrochemicals. nih.gov This allows for the creation of novel pesticides and herbicides built around the rigid and chemically stable naphthobenzofuran core.
In the field of specialty chemicals, this compound is used in material science research. sigmaaldrich.com Suppliers offer the compound for laboratory and research purposes, indicating its role in developing new materials. cymitquimica.comechemi.com The polycyclic aromatic nature of the naphthobenzofuran structure suggests potential applications in organic electronics, such as in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), where extended π-conjugated systems are desirable. bloomtechz.com
Exploration of Naphthobenzofuran Derivatives for Biological Activity Research
The naphthobenzofuran skeleton is a focal point of significant research due to the diverse biological activities exhibited by its derivatives. researchgate.netdntb.gov.uanih.gov These compounds have shown a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com The inherent bioactivity of the core structure makes Naphtho[2,3-b]benzofuran-3-ylboronic acid a valuable starting material for generating libraries of novel compounds for biological screening. By coupling the boronic acid with various partners, researchers can systematically explore how different substituents on the naphthobenzofuran scaffold influence its interaction with biological targets.
A key area of medicinal chemistry is the design of molecules that can selectively inhibit the function of specific enzymes involved in disease processes. The benzofuran (B130515) scaffold has proven to be effective in the design of various enzyme inhibitors. nih.govnih.gov For instance, derivatives have been developed as inhibitors of butyrylcholinesterase (implicated in neurodegenerative diseases) and cyclin-dependent kinase 8 (CDK8), a target in cancer therapy. nih.govnih.gov
Furthermore, the boronic acid group itself is a critical pharmacophore for certain classes of enzyme inhibitors. nih.gov The drug Bortezomib, a proteasome inhibitor used to treat multiple myeloma, features a boronic acid that forms a covalent bond with the active site of the enzyme. nih.gov This dual functionality—a bioactive core scaffold and a reactive boronic acid—makes Naphtho[2,3-b]benzofuran-3-ylboronic acid a highly promising platform for designing novel, potent, and selective enzyme inhibitors for therapeutic intervention. For example, related naphthofuran derivatives have been investigated in the context of MTH1 inhibitors, which are potential agents for cancer treatment. bloomtechz.com
Table 1: Examples of Benzofuran Derivatives as Enzyme Inhibitors This table is interactive. You can sort the data by clicking on the column headers.
| Target Enzyme | Benzofuran Scaffold Use | Therapeutic Area | Reference |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | 2-Phenylbenzofuran derivatives were synthesized and evaluated as selective BChE inhibitors. | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |
| Cyclin-dependent kinase 8 (CDK8) | 3,5-disubstituted benzofuran was identified as a useful scaffold for developing orally active CDK8 inhibitors. | Osteoporosis, Cancer | nih.gov |
| P-glycoprotein (P-gp) | 2-aminobenzofuran derivatives were studied as inhibitors to overcome multidrug resistance in cancer. | Cancer Chemotherapy | researchgate.net |
The biological activity of a compound is intimately linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential for optimizing lead compounds into effective drugs. For benzofuran-based molecules, SAR studies have revealed that the type and position of substituents dramatically influence bioactivity. mdpi.com
Key modification strategies include:
Introduction of Halogens: Adding halogen atoms (e.g., bromine, chlorine) can alter the electronic properties and lipophilicity of the molecule, which can impact cell permeability and binding interactions. mdpi.com
Addition of Hydrogen-Bonding Groups: Incorporating groups like hydroxyl (-OH) or amide (-CONH2) can create new hydrogen bonds with a biological target, often leading to increased potency. mdpi.com Studies have shown that a phenolic hydroxyl group on the benzofuran skeleton can be crucial for modulating anticancer activity. mdpi.com
Varying Substituents: Changing the size and nature of substituents at different positions on the fused ring system allows for the exploration of the target's binding pocket, helping to identify the optimal conformation for high-affinity binding. dntb.gov.uamdpi.com
Naphtho[2,3-b]benzofuran-3-ylboronic acid is an excellent substrate for these SAR studies. The Suzuki coupling allows for the easy introduction of a diverse array of chemical groups, facilitating the rapid synthesis of a series of analogues for biological evaluation.
Strategies for Constructing Polycyclic Aromatic Hydrocarbons (PAHs) with Furan (B31954) Incorporation
Naphtho[2,3-b]benzofuran-3-ylboronic acid is not only a building block for adding a furan-containing moiety to other molecules but can also serve as a foundation for constructing even larger polycyclic aromatic systems. PAHs are a class of organic molecules with unique electronic and optical properties. mdpi.comresearchgate.net
Modern synthetic methods, such as palladium-catalyzed [3+3] annulation, utilize boronic esters (derived from boronic acids) to fuse aromatic fragments together, building complex PAHs from smaller pieces. rsc.org Other strategies involve direct C-H functionalization and subsequent cycloaromatization catalyzed by a Brønsted acid to build up diverse PAHs efficiently. nih.gov These advanced synthetic routes can be applied to heteroaromatic substrates, allowing for the incorporation of the naphthobenzofuran unit into larger, custom-designed polycyclic structures for applications in materials science and electronics. rsc.orgyoutube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Naphtho[2,3-b]benzofuran-3-ylboronic acid |
| Benzo[b]naphtho[2,3-d]furan-2-ylboronic acid |
Development of Novel Heterocyclic Frameworks via Organoboron Chemistry
The construction of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. Organoboron chemistry, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, provides a powerful and versatile strategy for the synthesis of these important molecules. Arylboronic acids, such as Naphtho[2,3-b]benzofuran-3-ylboronic acid, serve as key coupling partners in these reactions, enabling the formation of carbon-carbon bonds with a wide range of halogenated or otherwise activated heterocyclic substrates.
The general utility of the Suzuki-Miyaura coupling lies in its high tolerance for various functional groups, its stereospecificity, and the typically high yields of the desired products. In this context, Naphtho[2,3-b]benzofuran-3-ylboronic acid can be envisioned as a bulky, electron-rich building block. Its coupling with various heterocyclic halides would lead to the synthesis of novel, extended π-systems that are difficult to access through other synthetic routes. These new molecular frameworks are of great interest for screening as potential drug candidates or as components for organic light-emitting diodes (OLEDs) and other electronic devices.
Detailed Research Findings:
While specific research detailing the extensive use of Naphtho[2,3-b]benzofuran-3-ylboronic acid is emerging, the principles of organoboron chemistry allow for the confident prediction of its reactivity. Based on extensive literature on Suzuki-Miyaura couplings involving other complex arylboronic acids, Naphtho[2,3-b]benzofuran-3-ylboronic acid is an excellent candidate for the synthesis of novel heterocyclic derivatives.
For instance, the coupling of this boronic acid with various halo-substituted pyridines can generate a library of Naphtho[2,3-b]benzofuranyl-pyridines. Pyridine (B92270) is a fundamental heterocycle present in numerous FDA-approved drugs. The combination of the large, planar naphthobenzofuran moiety with the polar, hydrogen-bond accepting pyridine ring can lead to compounds with novel pharmacological profiles. The reaction would typically proceed under standard Suzuki-Miyaura conditions, employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
A representative, hypothetical reaction scheme for the synthesis of such novel heterocyclic frameworks is presented below:
Scheme 1: Hypothetical Synthesis of Naphtho[2,3-b]benzofuranyl-Pyridine Derivatives
A hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Naphtho[2,3-b]benzofuran-3-ylboronic acid and a generic bromopyridine derivative.
The scope of this transformation could be explored by varying the substitution pattern on the pyridine ring. The electronic and steric nature of the substituents would influence the reaction yield and the properties of the final products. Below is a hypothetical data table illustrating the potential outcomes of such a study, with yields estimated based on similar reported cross-coupling reactions.
Table 1: Hypothetical Scope for the Synthesis of Naphtho[2,3-b]benzofuranyl-Pyridine Derivatives
| Entry | Pyridine Coupling Partner | Product | Hypothetical Yield (%) |
|---|---|---|---|
| 1 | 2-Bromopyridine | 2-(Naphtho[2,3-b]benzofuran-3-yl)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(Naphtho[2,3-b]benzofuran-3-yl)pyridine | 88 |
| 3 | 4-Bromopyridine | 4-(Naphtho[2,3-b]benzofuran-3-yl)pyridine | 91 |
| 4 | 2-Bromo-5-methylpyridine | 5-Methyl-2-(naphtho[2,3-b]benzofuran-3-yl)pyridine | 82 |
| 5 | 2-Bromo-4-methoxypyridine | 4-Methoxy-2-(naphtho[2,3-b]benzofuran-3-yl)pyridine | 78 |
| 6 | 2,6-Dibromopyridine | 2,6-Bis(naphtho[2,3-b]benzofuran-3-yl)pyridine | 65 |
Similarly, Naphtho[2,3-b]benzofuran-3-ylboronic acid could be coupled with other important heterocyclic scaffolds like triazines. Triazine derivatives are known for their applications in medicinal chemistry and as herbicides. The coupling would introduce the bulky, hydrophobic naphthobenzofuran group onto the triazine core, significantly altering its physicochemical properties and potentially leading to new biological activities. The development of such synthetic methodologies is crucial for expanding the accessible chemical space for drug discovery and materials science.
Future Outlook and Emerging Research Frontiers for Naphtho 2,3 B Benzofuran 3 Ylboronic Acid
Exploration of Novel Reaction Chemistries and Sustainable Catalytic Systems
The future of organic synthesis is intrinsically linked to the development of novel, efficient, and sustainable reaction methodologies. For naphtho[2,3-b]benzofuran-3-ylboronic acid, research is anticipated to focus on expanding its synthetic utility through innovative reaction chemistries and the implementation of green catalytic systems.
While the Suzuki-Miyaura cross-coupling reaction is a well-established application for aryl boronic acids, future research will likely explore other transformations of the boronic acid moiety. chemrxiv.org This could include Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds, as well as additions to unsaturated systems. The development of novel catalytic systems, such as those based on earth-abundant and non-toxic metals like iron, copper, and cobalt, is a key area of interest. nih.govnih.govrsc.org These catalysts offer a more sustainable alternative to traditional palladium-based systems. nih.gov
Furthermore, the application of photochemical and electrochemical methods for the synthesis and modification of naphthobenzofuran (B12659138) derivatives is a promising avenue. scienceopen.com These techniques can offer unique reactivity patterns and often proceed under mild conditions, aligning with the principles of green chemistry.
Integration into Supramolecular Assemblies and Nanostructures for Advanced Functions
The self-assembly of molecules into well-defined supramolecular structures and nanostructures is a powerful bottom-up approach for the creation of advanced functional materials. The boronic acid group in naphtho[2,3-b]benzofuran-3-ylboronic acid is particularly adept at participating in reversible covalent interactions, most notably with diols, to form boronate esters. This property can be harnessed to construct complex architectures.
Future research is expected to explore the integration of naphtho[2,3-b]benzofuran-3-ylboronic acid into various supramolecular systems, such as:
Responsive Polymers: The incorporation of this molecule into polymer chains can impart stimuli-responsive behavior. For example, boronic acid-functionalized polymers can exhibit changes in their properties, such as solubility or conformation, in response to variations in pH or the presence of saccharides. rsc.org
Self-Assembled Monolayers (SAMs): The formation of SAMs on various surfaces can be directed by the interactions of the boronic acid group, leading to the development of functionalized surfaces with tailored properties for applications in sensing or as biocompatible coatings.
Molecular Cages and Frameworks: The rigid naphthobenzofuran backbone combined with the directional binding of the boronic acid group can be utilized in the design of porous crystalline materials, such as covalent organic frameworks (COFs), with potential applications in gas storage, separation, and catalysis.
Development of Naphthobenzofuran-Based Sensors and Probes
The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The unique photophysical properties of the naphthobenzofuran core, coupled with the binding capabilities of the boronic acid group, make naphtho[2,3-b]benzofuran-3-ylboronic acid an excellent candidate for the design of fluorescent sensors.
The fluorescence of the naphthobenzofuran moiety can be modulated by the binding of analytes to the boronic acid. This "turn-on" or "turn-off" fluorescence response can be used for the detection of various species, including:
Metal Ions: The interaction of the boronic acid with certain metal ions can lead to a change in the fluorescence emission of the molecule, enabling its use as a selective sensor for these ions. chemisgroup.us
Saccharides: The reversible formation of boronate esters with saccharides can be used to develop fluorescent sensors for the detection of glucose and other biologically important sugars.
Reactive Oxygen Species (ROS): The boronic acid group can react with certain ROS, such as hydrogen peroxide, leading to a change in the fluorescence properties of the molecule and allowing for the detection of these species in biological systems.
Future work in this area will focus on enhancing the selectivity and sensitivity of these sensors, as well as exploring their application in complex biological matrices.
Green Chemistry Approaches in the Synthesis of Naphthobenzofuran Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of naphtho[2,3-b]benzofuran-3-ylboronic acid and its derivatives, there is a strong emphasis on developing more environmentally benign processes.
Key areas of research in this domain include:
Catalyst-Free Reactions: The development of synthetic routes that proceed without the need for a catalyst can significantly reduce waste and cost. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water, ionic liquids, or deep eutectic solvents, is a major goal. nih.gov
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for intermediate purification steps can improve efficiency and reduce waste. nih.gov
Visible-Light-Mediated Catalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry with potential applications in the synthesis of benzofuran (B130515) derivatives. nih.gov
By embracing these green chemistry principles, the synthesis of naphthobenzofuran derivatives can become more sustainable and economically viable.
Advanced Functional Material Design Based on Tailored Structural Modifications
The versatility of the naphtho[2,3-b]benzofuran scaffold allows for a wide range of structural modifications to tailor its properties for specific applications. Future research will focus on the rational design of new derivatives with enhanced functionalities.
The introduction of various substituents onto the aromatic rings can significantly influence the electronic and photophysical properties of the molecule. nih.gov For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to tune the fluorescence emission wavelength and quantum yield. nih.gov
Furthermore, the boronic acid group can serve as a handle for the attachment of other functional moieties, such as bioactive molecules or polymers. This allows for the creation of hybrid materials with combined properties. For example, conjugating a drug molecule to naphtho[2,3-b]benzofuran-3-ylboronic acid could lead to the development of targeted drug delivery systems that can be monitored by fluorescence.
The systematic exploration of structure-property relationships will be crucial for the design of advanced functional materials based on this promising scaffold, with potential applications in areas such as organic electronics, photonics, and biomedicine.
Q & A
Q. What are the recommended synthetic routes for preparing Naphtho[2,3-b]benzofuran-3-ylboronic acid?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for naphtho[2,3-b]furan-4,9-dione derivatives. For example, reverse hydrogenolysis using Pd/C catalysts enables two-site coupling of hydroxy-naphthoquinones with olefins under oxidant-free conditions . Boronic acid intermediates often utilize pinacol ester protection (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups) to enhance stability during synthesis .
Q. How should researchers handle and store this compound to prevent degradation?
Naphtho[2,3-b]benzofuran-3-ylboronic acid is sensitive to moisture and may contain variable anhydride content. Store under inert gas (argon/nitrogen) at −18°C in airtight containers. Pre-condition glassware with 5% dimethyldichlorosilane (DMDCS) to minimize surface adsorption .
**What analytical techniques are suitable for characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
